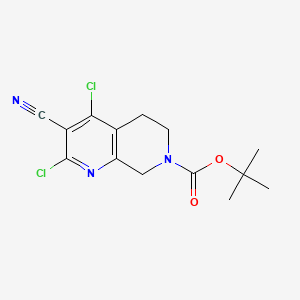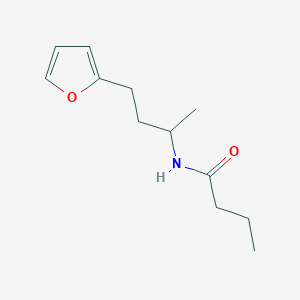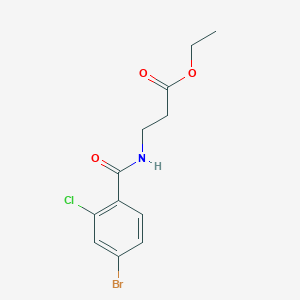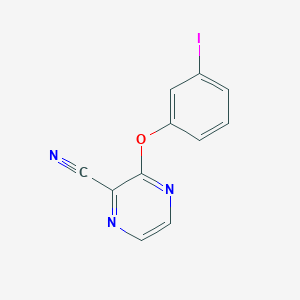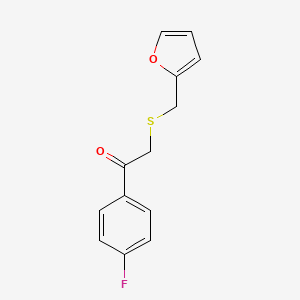
1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one is an organic compound that features a fluorophenyl group, a furan ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with furan-2-ylmethanethiol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products:
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl group and furan ring contribute to its binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-((thiophen-2-ylmethyl)thio)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
1-(4-Chlorophenyl)-2-((furan-2-ylmethyl)thio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Fluorophenyl)-2-((furan-2-ylmethyl)amino)ethan-1-one: Similar structure but with an amino group instead of a thioether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11FO2S |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(furan-2-ylmethylsulfanyl)ethanone |
InChI |
InChI=1S/C13H11FO2S/c14-11-5-3-10(4-6-11)13(15)9-17-8-12-2-1-7-16-12/h1-7H,8-9H2 |
InChI Key |
GOPSMCZQCJFQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


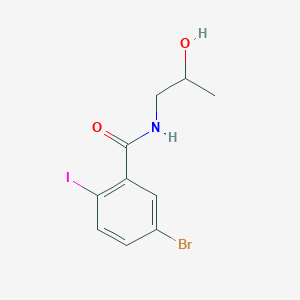
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)

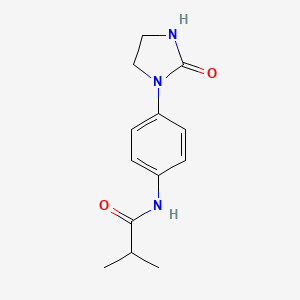
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
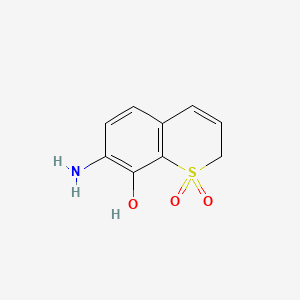
![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
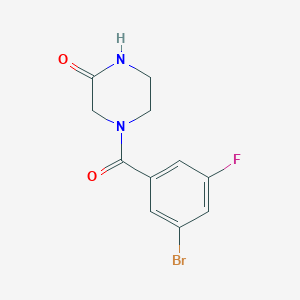
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)
